tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Overview
Description
Tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate (TBNIQ) is a novel compound belonging to the class of nitro-containing heterocyclic compounds. It has been studied for its potential applications in the field of medicinal chemistry. TBNIQ has been shown to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, antimicrobial, and antioxidant properties. In addition, it has been found to be an effective inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and other xenobiotics.
Scientific Research Applications
Chemoselective Tert-Butoxycarbonylation
tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate has been utilized as a tert-butoxycarbonylation reagent for acidic proton-containing substrates. This includes phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. The reactions are notable for their high yield and chemoselectivity under mild conditions, without the need for a base (Saito, Ouchi, & Takahata, 2006).
Synthesis of Nitroxide Radicals
The compound has been involved in the synthesis of various nitroxide radicals, such as 6-tert-butyl and 6-tert-octyl derivatives of hydrogenated 2,2,4-trimethylquinoline. These radicals are instrumental in ESR and NMR spectroscopy studies due to their stable molecular structures (Ivanov, Kokorin, Shapiro, & Rozantsev, 1976).
Synthesis of 1,2-Dihydroisoquinoline Derivatives
This chemical has been a key reagent in the synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes. This is achieved through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization processes, using various types of nucleophiles. This method is significant for creating complex molecular structures relevant in pharmaceutical research (Obika, Kono, Yasui, Yanada, & Takemoto, 2007).
Eco-Friendly Nitration Methodology
This compound plays a role in an eco-friendly nitration methodology for synthesizing 3-nitroquinoline N-oxides. This is achieved using tert-butyl nitrite as both the nitro source and oxidant, characterized by high regioselectivity and suitability for large-scale synthesis (Zhao, Li, Xia, & Li, 2015).
Synthesis of Marine Drug Intermediates
The compound has been used in the synthesis of marine drug intermediates, particularly in the study of antitumor antibiotic tetrahydroisoquinoline natural products. Its role in creating 4H-chromene-2-carboxylic acid derivatives has been instrumental in structural-activity relationship studies of these drugs (Li, Wang, Wang, Luo, & Wu, 2013).
Multi-Component Chemical Reactions
It serves as a N1 synthon in multi-component reactions involving quinolines, isoquinolines, and styrenes. This application is vital for the formation of fused quinolines and isoquinolines through sequential C-N bond formations, highlighting its versatility in complex organic synthesis (Sau, Rakshit, Modi, Behera, & Patel, 2018).
properties
IUPAC Name |
tert-butyl 5-nitro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-7-11-10(9-15)5-4-6-12(11)16(18)19/h4-6H,7-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPORWAVIMUALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676514 | |
Record name | tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
397864-14-1 | |
Record name | tert-Butyl 5-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70676514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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